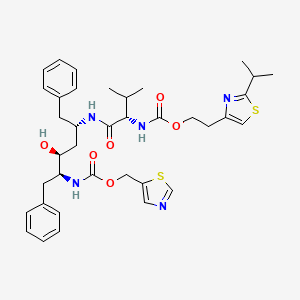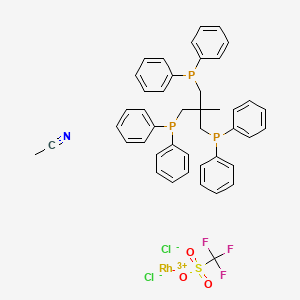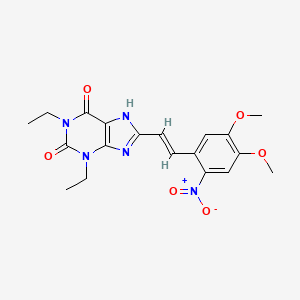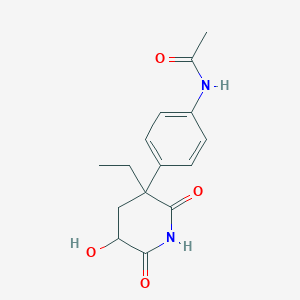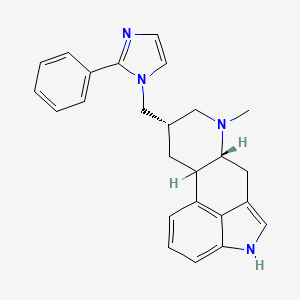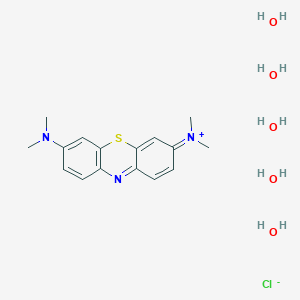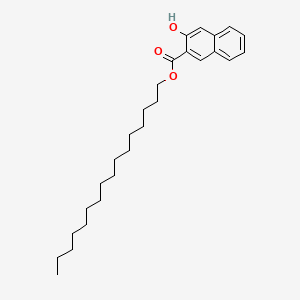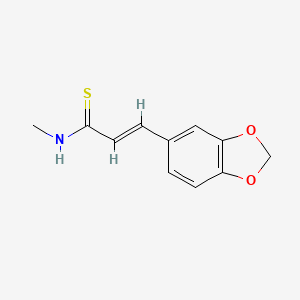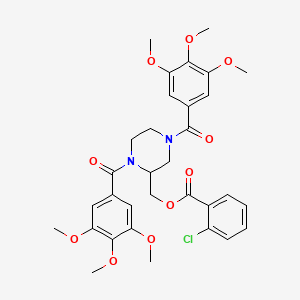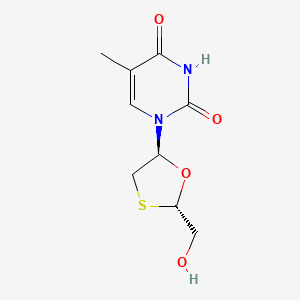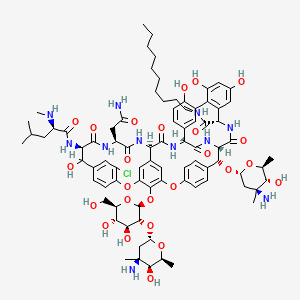
Eremomycin derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eremomycin derivatives are a class of semisynthetic glycopeptide antibiotics derived from eremomycin, a naturally occurring antibiotic. These derivatives have been developed to enhance the antibacterial efficacy and reduce the side effects associated with the parent compound. Eremomycin derivatives are particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Eremomycin derivatives are typically synthesized through the modification of the eremomycin molecule. One common method involves the condensation of eremomycin with various amines, such as pyrrolidine or piperidine . The reaction conditions often include the use of reagents like PyBOP and TBTU to facilitate the coupling process . For example, eremomycin pyrrolidide is synthesized by reacting eremomycin with pyrrolidine under controlled conditions .
Industrial Production Methods
Industrial production of eremomycin derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fermentation to produce the parent compound, followed by chemical modification to obtain the desired derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Eremomycin derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of eremomycin derivatives include:
PyBOP and TBTU: Used for coupling reactions.
Pyrrolidine and Piperidine: Amines used for condensation reactions.
Major Products Formed
The major products formed from these reactions are various eremomycin derivatives, such as eremomycin pyrrolidide and aminoalkylamides of eremomycin .
Applications De Recherche Scientifique
Eremomycin derivatives have a wide range of
Propriétés
Numéro CAS |
270927-20-3 |
|---|---|
Formule moléculaire |
C83H110ClN11O25 |
Poids moléculaire |
1697.3 g/mol |
Nom IUPAC |
(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-N-decyl-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C83H110ClN11O25/c1-9-10-11-12-13-14-15-16-25-89-76(108)63-47-31-44(97)32-52(99)60(47)46-27-41(19-23-51(46)98)61-77(109)95-65(80(112)93-63)69(118-58-34-82(6,86)72(104)38(4)113-58)40-17-21-45(22-18-40)115-54-29-43-30-55(70(54)120-81-71(68(103)67(102)56(36-96)117-81)119-59-35-83(7,87)73(105)39(5)114-59)116-53-24-20-42(28-48(53)84)66(101)64(94-74(106)49(88-8)26-37(2)3)79(111)90-50(33-57(85)100)75(107)91-62(43)78(110)92-61/h17-24,27-32,37-39,49-50,56,58-59,61-69,71-73,81,88,96-99,101-105H,9-16,25-26,33-36,86-87H2,1-8H3,(H2,85,100)(H,89,108)(H,90,111)(H,91,107)(H,92,110)(H,93,112)(H,94,106)(H,95,109)/t38-,39-,49+,50-,56+,58-,59-,61+,62+,63-,64+,65-,66?,67+,68-,69+,71+,72-,73+,81-,82-,83-/m0/s1 |
Clé InChI |
DBEKGPGGUCAQKL-XTQMZZGCSA-N |
SMILES isomérique |
CCCCCCCCCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC=C(C=C5)OC6=C(C7=CC(=C6)[C@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]2C[C@]([C@@H]([C@@H](O2)C)O)(C)N)O[C@H]2C[C@]([C@H]([C@@H](O2)C)O)(C)N)C(=O)N1)O |
SMILES canonique |
CCCCCCCCCCNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)N4)NC(=O)C(NC(=O)C(C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)OC9C(C(C(C(O9)CO)O)O)OC2CC(C(C(O2)C)O)(C)N)OC2CC(C(C(O2)C)O)(C)N)C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


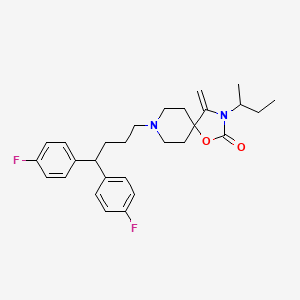

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
